An In-depth Technical Guide to 3-Pyridinepropanol (CAS 2859-67-8)
An In-depth Technical Guide to 3-Pyridinepropanol (CAS 2859-67-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Pyridinepropanol (CAS 2859-67-8), a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document details its physicochemical properties, spectroscopic data, safety and handling information, synthesis, and applications, particularly within the realm of drug discovery and development.
Physicochemical Properties
3-Pyridinepropanol is a colorless to light yellow, clear liquid.[1][2][3] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2859-67-8 | [4][5][6][7][8][9] |
| Molecular Formula | C₈H₁₁NO | [4][5][6][7][9][10] |
| Molecular Weight | 137.18 g/mol | [5][9][10] |
| Boiling Point | 130-133 °C at 3 mmHg | [1][2][3][5][11] |
| Density | 1.063 g/mL at 25 °C | [1][3][5][11] |
| Refractive Index | n20/D 1.53 | [1][2][3][5][11] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][5][11] |
| pKa | 14.96 ± 0.10 (Predicted) | [1][3][4] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1][2][3][4] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | [1][2][3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Pyridinepropanol. The available data is summarized below.
| Spectrum Type | Details | Source(s) |
| ¹H NMR | Spectrum available. Confirms to structure. | [2][4][6][10] |
| ¹³C NMR | Spectrum available in CDCl₃. | [4][6] |
| Infrared (IR) | Spectra available for liquid film, capillary cell (neat), and vapor phase. | [4][6] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available. | [4][6][7] |
Safety and Handling
3-Pyridinepropanol is classified as an irritant.[4] Proper safety precautions must be observed during handling.
| Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2][11] |
| Signal Word | Warning | [2][4][5][11] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][4][5][11] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [4][5][11] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, type ABEK (EN14387) respirator filter. | [5] |
It is recommended to handle 3-Pyridinepropanol in a well-ventilated area and to wear suitable protective clothing, gloves, and eye/face protection.[4][12] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If on skin, wash with plenty of water.[2]
Synthesis and Reactivity
Experimental Protocol: Synthesis of 3-[3-(4-nitro-phenoxy)-propyl]-pyridine
This reaction demonstrates the reactivity of the hydroxyl group of 3-Pyridinepropanol.
-
Reactants:
-
3-Pyridinepropanol
-
1-fluoro-4-nitro-benzene
-
-
Reagent: Sodium hydride (NaH)
-
Solvent: Dimethylformamide (DMF)
-
Procedure: The reaction is carried out at a temperature of 0 °C.
-
Reaction Time: 1 hour.
-
Yield: 75.7%.[4]
Caption: Synthesis of 3-[3-(4-nitro-phenoxy)-propyl]-pyridine.
Applications in Drug Development
3-Pyridinepropanol serves as a valuable building block in medicinal chemistry. The pyridine scaffold is a common motif in many pharmaceuticals due to its ability to improve water solubility and metabolic stability.[13]
Key Roles in Medicinal Chemistry:
-
Reagent for Synthesis: 3-(Pyridin-3-yl)propanol is utilized as a reagent in the synthesis of pyridylalcohols that have demonstrated hypoglycemic activity in fasted rats.[1][3]
-
Pyridine Derivatives in Pharmaceuticals: The pyridine ring system is a core component of numerous approved drugs with a wide range of therapeutic applications.[14] These include treatments for tuberculosis, HIV/AIDS, cancer, and hypertension.[14]
-
Versatile Scaffold: The pyridine moiety's basicity, stability, and capacity to form hydrogen bonds make it a frequently used scaffold in drug design.[13] Its derivatives are integral to the development of anti-ulcerative agents, anti-infective agents, and more.[15][16]
The general workflow for utilizing a building block like 3-Pyridinepropanol in drug discovery is outlined below.
Caption: General workflow for the use of 3-Pyridinepropanol in drug discovery.
References
- 1. 3-(Pyridin-3-yl)propan-1-ol , 97% , 2859-67-8 - CookeChem [cookechem.com]
- 2. 3-Pyridinepropanol | 2859-67-8 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 3-Pyridinepropanol One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-ピリジンプロパノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Pyridinepropanol | C8H11NO | CID 17861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Pyridinepropanol [webbook.nist.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. arctomsci.com [arctomsci.com]
- 10. 3-Pyridinepropanol(2859-67-8) 1H NMR spectrum [chemicalbook.com]
- 11. 2859-67-8 3-Pyridinepropanol AKSci V0609 [aksci.com]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sarchemlabs.com [sarchemlabs.com]
- 16. nbinno.com [nbinno.com]
